Dihydroeponemycin Dihydroeponemycin Dihydroeponemycin is a natural, irreversible inhibitor of proteasomal degradation of proteins that acts by binding the IFN-γ-inducible proteins LMP2 and LMP7, as well as the constitutive proteasome subunit X. It potently inhibits both the chymotrypsin-like and PGPH activity, with 10-fold less inhibition of trypsin-like activity. Dihydroeponemycin does not inhibit calpain or trypsin and has minor effects on cathepsin B and chymotrypsin at higher concentrations. It is cell-permeable and induces apoptosis in bovine aortic endothelial cells.
Dihydroeponemycin is an inhibitor of proteasome and antitumor reagent.
Brand Name: Vulcanchem
CAS No.: 126463-64-7
VCID: VC0005514
InChI: InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1
SMILES: CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
Molecular Formula: C20H36N2O6
Molecular Weight: 400.5 g/mol

Dihydroeponemycin

CAS No.: 126463-64-7

Cat. No.: VC0005514

Molecular Formula: C20H36N2O6

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Dihydroeponemycin - 126463-64-7

Description Dihydroeponemycin is a natural, irreversible inhibitor of proteasomal degradation of proteins that acts by binding the IFN-γ-inducible proteins LMP2 and LMP7, as well as the constitutive proteasome subunit X. It potently inhibits both the chymotrypsin-like and PGPH activity, with 10-fold less inhibition of trypsin-like activity. Dihydroeponemycin does not inhibit calpain or trypsin and has minor effects on cathepsin B and chymotrypsin at higher concentrations. It is cell-permeable and induces apoptosis in bovine aortic endothelial cells.
Dihydroeponemycin is an inhibitor of proteasome and antitumor reagent.
CAS No. 126463-64-7
Molecular Formula C20H36N2O6
Molecular Weight 400.5 g/mol
IUPAC Name N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide
Standard InChI InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1
Standard InChI Key IUDBVFIQSSOIDB-TWOQFEAHSA-N
Isomeric SMILES CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO
SMILES CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
Canonical SMILES CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
Appearance Assay:≥98%A powder

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